

# Surface Chemistry and Active Sites of $\text{LaNiO}_3$ : An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Lanthanum nickel oxide*

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This technical guide provides a comprehensive overview of the surface chemistry and active sites of Lanthanum Nickelate ( $\text{LaNiO}_3$ ), a perovskite oxide of significant interest in catalysis. This document details the material's surface composition, the nature of its active sites, and its mechanistic behavior in key catalytic reactions, including the Oxygen Evolution Reaction (OER) and CO oxidation.

## Surface Composition and Electronic Structure

The catalytic activity of  $\text{LaNiO}_3$  is intrinsically linked to its surface composition and electronic structure. The surface is typically characterized by the presence of Lanthanum (La), Nickel (Ni), and Oxygen (O) species in various oxidation states.

**Surface Species:** X-ray Photoelectron Spectroscopy (XPS) studies reveal the complex nature of the  $\text{LaNiO}_3$  surface. The O 1s spectrum typically shows multiple peaks, which are attributed to lattice oxygen ( $\text{O}^{2-}$ ), surface-adsorbed oxygen species (like  $\text{O}_2^{2-}/\text{O}^-$ ), hydroxyl groups ( $-\text{OH}$ ), and adsorbed water molecules.[1][2] The relative concentrations of these species can be influenced by synthesis methods and pre-treatment conditions. A typical systematic enrichment in La and O surface concentrations with respect to the bulk values is often observed in samples synthesized by solid-state reactions.[2]

**Oxidation States:** The Ni 2p spectra indicate the presence of Ni primarily in the +3 oxidation state ( $\text{Ni}^{3+}$ ), which is considered a key component of the active sites.[3] However, the presence

of  $\text{Ni}^{2+}$  has also been reported, often associated with the formation of oxygen vacancies.[3] The La 3d spectra confirm the presence of Lanthanum in the +3 oxidation state.

Key Quantitative Data from XPS:

The following table summarizes typical binding energies observed for the core levels of La, Ni, and O in  $\text{LaNiO}_3$ . It is important to note that these values can vary slightly depending on the instrument calibration and the specific chemical environment of the atoms.

Core Level	Binding Energy (eV)	Species/Notes
La 3d <sub>5/2</sub>	833.5 - 834.5	La <sup>3+</sup>
La 3d <sub>3/2</sub>	850.5 - 851.5	La <sup>3+</sup>
Ni 2p <sub>3/2</sub>	854.0 - 855.5	Primarily Ni <sup>3+</sup> , with contributions from Ni <sup>2+</sup>
Ni 2p <sub>1/2</sub>	871.5 - 873.0	Primarily Ni <sup>3+</sup> , with contributions from Ni <sup>2+</sup>
O 1s	528.5 - 529.5	Lattice Oxygen ( $\text{O}^{2-}$ )
531.0 - 532.0	Surface Adsorbed Oxygen/Hydroxyls ( $\text{O}^-$ , $\text{OH}^-$ )	
~533.0	Adsorbed Water ( $\text{H}_2\text{O}$ )	

## Active Sites and Catalytic Mechanisms

The catalytic performance of  $\text{LaNiO}_3$  is dictated by the nature and accessibility of its active sites. For many oxidation reactions, the B-site cation (Ni) is considered the primary active center.

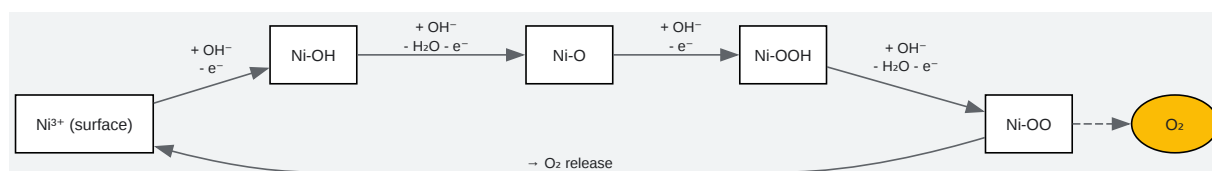
## Oxygen Evolution Reaction (OER)

$\text{LaNiO}_3$  is a promising electrocatalyst for the OER, a key reaction in water splitting and metal-air batteries. The mechanism is complex and involves the dynamic evolution of the catalyst surface.

**Active Species:** During the OER in alkaline media, the  $\text{LaNiO}_3$  surface undergoes reconstruction to form a nickel oxyhydroxide ( $\text{NiOOH}$ ) layer, which is widely considered to be the true active phase.[3] The catalytic cycle is believed to proceed through a series of proton-coupled electron transfer steps involving Ni-based intermediates.

**Role of Lattice Oxygen:** Recent studies have highlighted the participation of lattice oxygen in the OER mechanism, suggesting a departure from the conventional adsorbate evolution mechanism. This is supported by the pH-dependent OER kinetics observed on  $\text{LaNiO}_3$  thin films. Isotope labeling experiments have confirmed that lattice oxygen atoms can be exchanged during the reaction.

**Proposed OER Mechanism:**



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*OER mechanism on  $\text{LaNiO}_3$  surface.*

**Quantitative Performance Data for OER:**

The following table presents a summary of reported overpotentials and Tafel slopes for  $\text{LaNiO}_3$ -based catalysts in alkaline media. Lower overpotential and Tafel slope values indicate higher catalytic activity.

Catalyst	Overpotential @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Reference/Notes
LaNiO <sub>3</sub>	380 - 572	70.8 - 139	Varies with synthesis and morphology
LaNiO <sub>3</sub> -NiO composite	383	80.73	Tremella-like morphology
LaNiO <sub>3</sub> @LaCoO <sub>3</sub>	400	120.3	Nanoparticle composites
0.25Fe-LNO	284	69	FeOOH nanosheet heterostructure

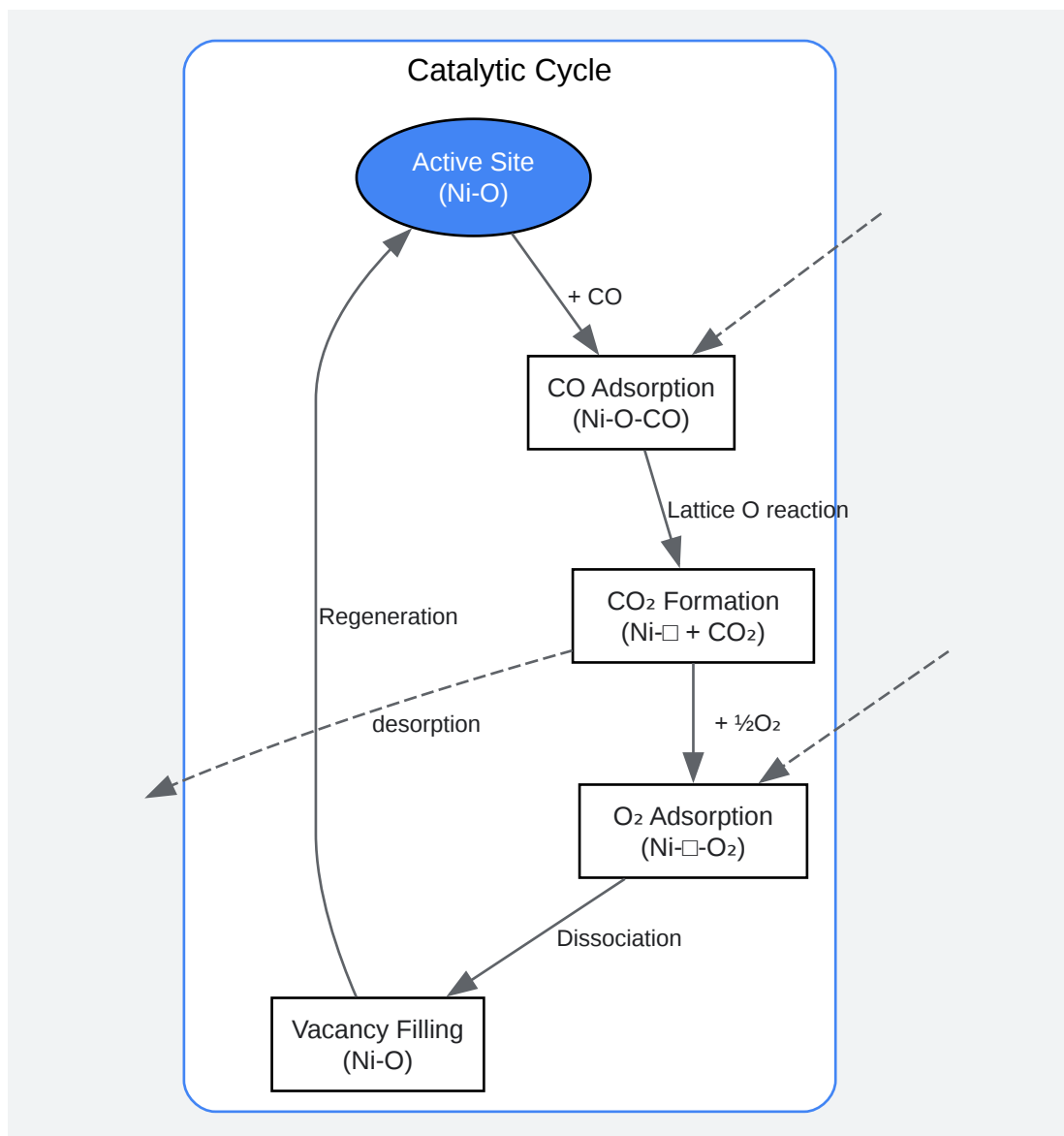
## CO Oxidation

LaNiO<sub>3</sub> is also an effective catalyst for the oxidation of carbon monoxide, a crucial reaction for air purification. The mechanism of CO oxidation on perovskite oxides can generally be described by two main pathways: the Mars-van Krevelen and the Langmuir-Hinshelwood mechanisms.

**Mars-van Krevelen Mechanism:** This mechanism involves the participation of lattice oxygen. CO adsorbs on a metal site (Ni) and reacts with a lattice oxygen atom to form CO<sub>2</sub>, leaving an oxygen vacancy. This vacancy is then refilled by gas-phase oxygen. The high reactivity of the lattice oxygen in LaNiO<sub>3</sub> makes this a plausible pathway.<sup>[4][5]</sup>

**Langmuir-Hinshelwood Mechanism:** In this mechanism, both CO and O<sub>2</sub> adsorb on the catalyst surface. The reaction then occurs between the adsorbed species.

**Proposed CO Oxidation (Mars-van Krevelen) Mechanism:**



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*Mars-van Krevelen mechanism for CO oxidation.*

Catalytic Activity in CO Oxidation:

The activity of  $\text{LaNiO}_3$  for CO oxidation is typically evaluated by the temperature required for a certain conversion level.

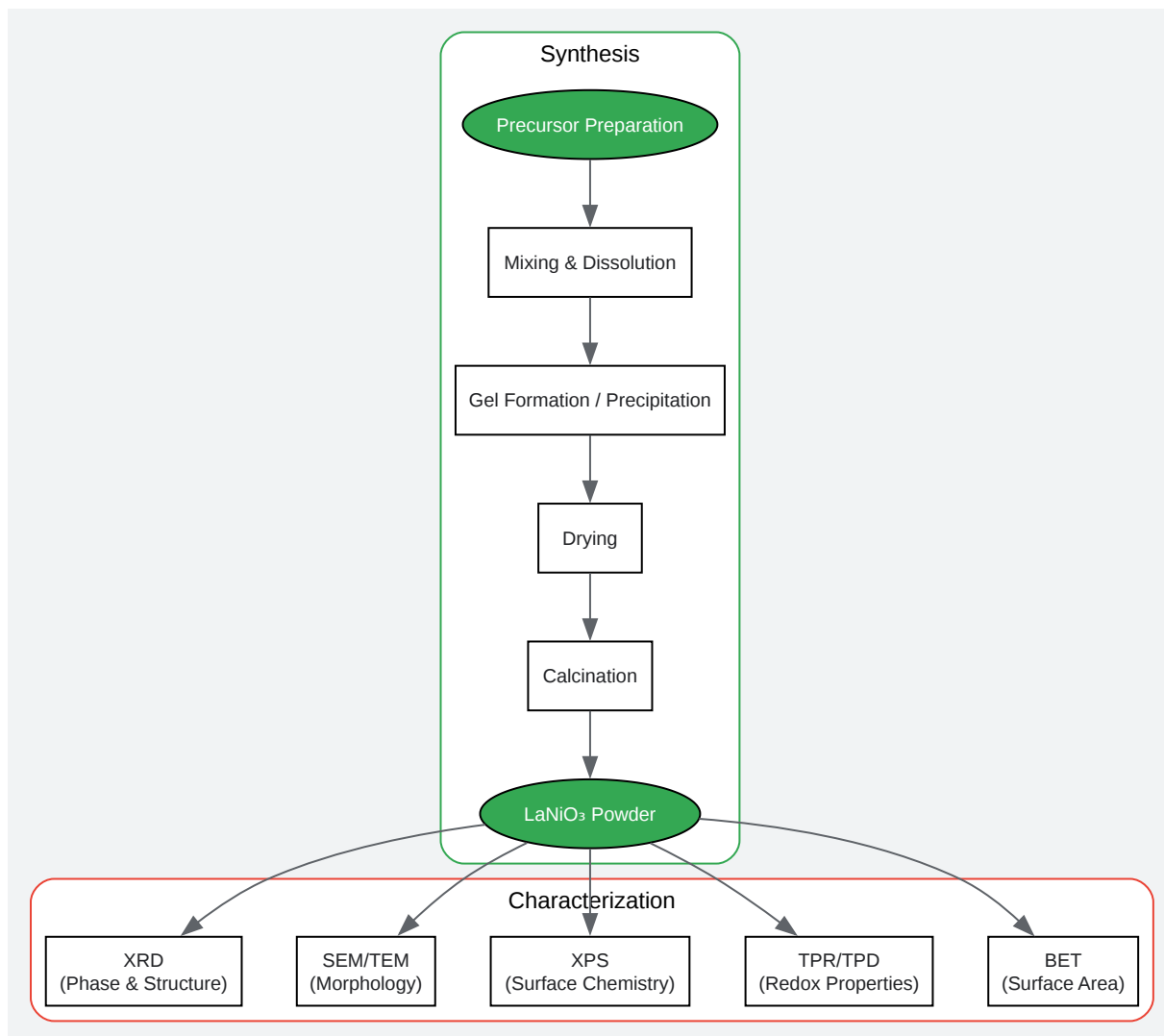
Catalyst	T <sub>50</sub> (Temperature for 50% CO conversion) (°C)	T <sub>100</sub> (Temperature for 100% CO conversion) (°C)	Notes
LaNiO <sub>3</sub>	~150-200	~240-350	Activity depends on preparation method and calcination temperature.
NiO/LaNiO <sub>3</sub>	<150	<200	Deposition of NiO particles enhances activity. <a href="#">[4]</a>

## Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of LaNiO<sub>3</sub>.

### Synthesis Methods

Workflow for Perovskite Synthesis and Characterization:



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*General workflow for  $\text{LaNiO}_3$  synthesis and characterization.*

#### A. Sol-Gel Method (Citrate Route)

- **Precursor Solution:** Dissolve stoichiometric amounts of  $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$  and  $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$  in deionized water.
- **Complexation:** Add citric acid to the solution with a molar ratio of citric acid to total metal cations of 1.5:1. Stir until a clear solution is obtained.
- **Gel Formation:** Heat the solution at 80-90 °C with continuous stirring to evaporate the water and form a viscous gel.
- **Drying:** Dry the gel in an oven at 120 °C overnight to obtain a solid precursor.
- **Calcination:** Grind the precursor and calcine it in air at 700-800 °C for 4-6 hours to obtain the crystalline  $\text{LaNiO}_3$  phase.

#### B. Co-precipitation Method

- **Precursor Solution:** Prepare an aqueous solution containing stoichiometric amounts of  $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$  and  $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ .
- **Precipitation:** Slowly add a precipitating agent (e.g., a solution of  $\text{Na}_2\text{CO}_3$  or  $\text{NaOH}$ ) to the precursor solution under vigorous stirring until the pH reaches a value of 9-10.
- **Aging:** Age the resulting precipitate in the mother liquor for a few hours at room temperature with continuous stirring.
- **Washing and Drying:** Filter the precipitate and wash it several times with deionized water and ethanol to remove residual ions. Dry the obtained powder in an oven at 100-120 °C.
- **Calcination:** Calcine the dried powder in air at 700-900 °C for 4-6 hours.

## Characterization Techniques

#### A. X-ray Photoelectron Spectroscopy (XPS)

- **Sample Preparation:** Press the  $\text{LaNiO}_3$  powder into a pellet or mount the powder on a sample holder using double-sided carbon tape. Ensure a flat and uniform surface. For thin films, the sample can be mounted directly.



- Instrument Setup: Use a monochromatic Al K $\alpha$  (1486.6 eV) or Mg K $\alpha$  (1253.6 eV) X-ray source. The analysis chamber should be under ultra-high vacuum (UHV) conditions ( $<10^{-8}$  mbar).
- Data Acquisition:
  - Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify the elements present on the surface.
  - Acquire high-resolution spectra for the core levels of interest (La 3d, Ni 2p, O 1s, C 1s).
- Data Analysis:
  - Energy Calibration: Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
  - Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-resolution spectra.
  - Peak Fitting: Deconvolute the core-level spectra using Gaussian-Lorentzian functions to identify the different chemical states and their relative concentrations. For the Ni 2p spectrum, multiplet splitting and satellite peaks should be considered for accurate fitting.

## B. Temperature-Programmed Reduction (TPR)

- Sample Preparation: Place a known amount of the LaNiO<sub>3</sub> powder (typically 30-50 mg) in a quartz U-tube reactor.
- Pre-treatment: Heat the sample in an inert gas flow (e.g., Ar or He) at a specific temperature (e.g., 300 °C) for a defined period to remove adsorbed water and other contaminants.
- Reduction: Cool the sample to room temperature and then switch the gas flow to a reducing gas mixture (e.g., 5-10% H<sub>2</sub> in Ar). Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 900 °C).
- Data Acquisition: Monitor the consumption of H<sub>2</sub> using a thermal conductivity detector (TCD).

- **Data Analysis:** The resulting TPR profile ( $\text{H}_2$  consumption vs. temperature) provides information about the reducibility of the metal species in the oxide. For  $\text{LaNiO}_3$ , two main reduction peaks are typically observed, corresponding to the reduction of  $\text{Ni}^{3+}$  to  $\text{Ni}^{2+}$  and then  $\text{Ni}^{2+}$  to  $\text{Ni}^0$ .<sup>[2]</sup>

### C. Operando X-ray Absorption Spectroscopy (XAS)

- **Electrochemical Cell:** Design a spectro-electrochemical cell that allows for in-situ XAS measurements during electrochemical reactions. The cell should have a window that is transparent to X-rays (e.g., Kapton or polypropylene).
- **Working Electrode Preparation:** Prepare the working electrode by depositing the  $\text{LaNiO}_3$  catalyst onto a suitable substrate (e.g., carbon paper or a glassy carbon electrode).
- **Experimental Setup:** Place the electrochemical cell in the beamline of a synchrotron radiation source. Connect the cell to a potentiostat to control the electrochemical potential.
- **Data Acquisition:** Acquire XAS data (both X-ray Absorption Near Edge Structure - XANES, and Extended X-ray Absorption Fine Structure - EXAFS) at the absorption edge of the element of interest (e.g., Ni K-edge) while the electrochemical reaction is in progress.
- **Data Analysis:** Analyze the changes in the XAS spectra as a function of the applied potential to gain insights into the changes in the oxidation state, coordination environment, and bond distances of the active metal center during the catalytic reaction.

## Conclusion

This technical guide has provided a detailed overview of the surface chemistry and active sites of  $\text{LaNiO}_3$ , a versatile perovskite catalyst. The interplay between its surface composition, the dynamic nature of its active sites, and the specific reaction conditions governs its catalytic performance in important reactions like OER and CO oxidation. The experimental protocols provided herein offer a practical guide for the synthesis and characterization of this promising material, facilitating further research and development in the field of catalysis.

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## Contact

Address: 3281 E Guasti Rd

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